Cas no 17663-43-3 ((3S,4R)-rel- 3,4-Dihydroxy-D-proline)

(3S,4R)-rel-3,4-Dihydroxy-D-proline is a chiral proline derivative characterized by hydroxyl groups at the 3 and 4 positions of the pyrrolidine ring. This compound serves as a valuable intermediate in organic synthesis and pharmaceutical research, particularly in the development of peptidomimetics and bioactive molecules. Its stereochemistry and functional groups enable selective modifications, making it useful for studying enzyme inhibition and ligand-receptor interactions. The dihydroxy substitution enhances solubility and hydrogen-bonding potential, facilitating applications in asymmetric catalysis and glycopeptide synthesis. High purity and well-defined stereochemistry ensure reproducibility in research applications. This derivative is particularly relevant in medicinal chemistry for probing structure-activity relationships in drug design.
(3S,4R)-rel- 3,4-Dihydroxy-D-proline structure
17663-43-3 structure
Product Name:(3S,4R)-rel- 3,4-Dihydroxy-D-proline
CAS No:17663-43-3
MF:C5H9NO4
MW:147.129261732101
CID:122479
PubChem ID:13743493
Update Time:2025-06-14

(3S,4R)-rel- 3,4-Dihydroxy-D-proline Chemical and Physical Properties

Names and Identifiers

    • D-Proline,3,4-dihydroxy-, (3S,4R)-rel- (9CI)
    • (2r,3s,4r)-3,4-dihydroxy-pyrrolidine-2-carboxylic acid
    • (3S,4R)-rel-3,4-dihydroxy-d-proline
    • (2R,3S,4R)-3,4-Dihydroxypyrrolidine-2-carboxylic acid
    • J-501284
    • rac-(2R,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid
    • D-Proline, 3,4-dihydroxy-, (2alpha,3beta,4beta)- (9CI)
    • 17663-43-3
    • (3S,4R)-3,4-dihydroxy-d-proline
    • EN300-7466746
    • J-501281
    • 105118-17-0
    • EN300-7466573
    • D-Proline, 3,4-dihydroxy-, (3S,4R)-rel- (9CI)
    • (3S,4R)-rel- 3,4-Dihydroxy-D-proline
    • Inchi: 1S/C5H9NO4/c7-2-1-6-3(4(2)8)5(9)10/h2-4,6-8H,1H2,(H,9,10)/t2-,3-,4-/m1/s1
    • InChI Key: HWNGLKPRXKKTPK-BXXZVTAOSA-N
    • SMILES: O[C@@H]1[C@@H](CN[C@H]1C(=O)O)O

Computed Properties

  • Exact Mass: 272.08309
  • Monoisotopic Mass: 147.05315777g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -3.8
  • Topological Polar Surface Area: 89.8Ų

Experimental Properties

  • PSA: 52.54

(3S,4R)-rel- 3,4-Dihydroxy-D-proline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D495390-1mg
(3S,4R)-rel- 3,4-Dihydroxy-D-proline
17663-43-3
1mg
$155.00 2023-05-18
TRC
D495390-2.5mg
(3S,4R)-rel- 3,4-Dihydroxy-D-proline
17663-43-3
2.5mg
$333.00 2023-05-18
TRC
D495390-5mg
(3S,4R)-rel- 3,4-Dihydroxy-D-proline
17663-43-3
5mg
$626.00 2023-05-18
TRC
D495390-10mg
(3S,4R)-rel- 3,4-Dihydroxy-D-proline
17663-43-3
10mg
$1206.00 2023-05-18
TRC
D495390-100mg
(3S,4R)-rel- 3,4-Dihydroxy-D-proline
17663-43-3
100mg
$ 12800.00 2023-09-07

Additional information on (3S,4R)-rel- 3,4-Dihydroxy-D-proline

Latest Research Insights on (3S,4R)-rel-3,4-Dihydroxy-D-proline (CAS: 17663-43-3) in Chemical Biology and Pharmaceutical Applications

The compound (3S,4R)-rel-3,4-Dihydroxy-D-proline (CAS: 17663-43-3) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This non-proteinogenic amino acid derivative, characterized by its hydroxylated proline backbone, serves as a critical building block in peptide synthesis and drug design. Recent studies have explored its role in modulating protein-protein interactions, enhancing peptide stability, and serving as a precursor for novel bioactive molecules.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of (3S,4R)-rel-3,4-Dihydroxy-D-proline in improving the pharmacokinetic properties of peptide-based therapeutics. The research team utilized this compound to modify the structure of a lead peptide targeting inflammatory pathways, resulting in a 40% increase in serum half-life and improved tissue penetration. The hydroxyl groups at the 3 and 4 positions were found to facilitate hydrogen bonding with target proteins while maintaining metabolic stability against proteolytic degradation.

In the field of glycobiology, researchers have investigated the potential of 17663-43-3 as a scaffold for designing glycosidase inhibitors. A recent Nature Chemical Biology publication highlighted its use in creating transition-state analogs that effectively inhibit specific glycosidases involved in carbohydrate metabolism disorders. The stereochemistry of the compound proved crucial for selective inhibition, with the (3S,4R) configuration showing optimal binding affinity to target enzymes while minimizing off-target effects.

Pharmaceutical development has also benefited from advances in the synthetic production of (3S,4R)-rel-3,4-Dihydroxy-D-proline. A breakthrough in biocatalytic synthesis, reported in ACS Catalysis (2024), described an engineered enzyme system capable of producing the compound with >99% enantiomeric excess at industrial scale. This development addresses previous challenges in obtaining sufficient quantities of the high-purity compound for preclinical and clinical studies, potentially accelerating its incorporation into drug development pipelines.

Emerging applications in targeted drug delivery systems have further expanded the utility of this compound. Researchers have successfully conjugated (3S,4R)-rel-3,4-Dihydroxy-D-proline to nanoparticle carriers, leveraging its hydroxyl groups for controlled drug release mechanisms. Preliminary in vivo studies show promise for this approach in oncology applications, particularly for delivering chemotherapeutic agents to tumor sites while reducing systemic toxicity.

As research continues, the unique properties of (3S,4R)-rel-3,4-Dihydroxy-D-proline (17663-43-3) position it as a versatile tool in medicinal chemistry. Current investigations are exploring its potential in addressing antibiotic resistance, neurodegenerative diseases, and metabolic disorders. The compound's ability to influence protein folding and stability makes it particularly valuable for developing next-generation biologics and targeted therapies.

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